(3Z)-6-bromo-3-[(4-methoxyphenyl)imino]-5-methyl-1,3-dihydro-2H-indol-2-one
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Overview
Description
6-bromo-3-[(4-methoxyphenyl)imino]-5-methyl-1,3-dihydro-2H-indol-2-one is a synthetic organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a bromine atom at the 6th position, a methoxyphenyl group at the 3rd position, and a methyl group at the 5th position, making it a unique and interesting molecule for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-3-[(4-methoxyphenyl)imino]-5-methyl-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. One common method involves the condensation of 5-methyl-1,3-dihydro-2H-indol-2-one with 4-methoxybenzaldehyde in the presence of a suitable catalyst to form the imine derivative. The bromination of the indole ring is then carried out using bromine or a brominating agent under controlled conditions to introduce the bromine atom at the 6th position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the production .
Chemical Reactions Analysis
Types of Reactions
6-bromo-3-[(4-methoxyphenyl)imino]-5-methyl-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Oxo derivatives of the indole ring.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
6-bromo-3-[(4-methoxyphenyl)imino]-5-methyl-1,3-dihydro-2H-indol-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-bromo-3-[(4-methoxyphenyl)imino]-5-methyl-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-(4-((1-(4-bromo-3-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)methyl)piperazin-1-yl)benzo[d]isoxazole: Known for its antitubercular activity.
Indole derivatives: Various indole derivatives exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Uniqueness
6-bromo-3-[(4-methoxyphenyl)imino]-5-methyl-1,3-dihydro-2H-indol-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C16H13BrN2O2 |
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Molecular Weight |
345.19 g/mol |
IUPAC Name |
6-bromo-3-(4-methoxyphenyl)imino-5-methyl-1H-indol-2-one |
InChI |
InChI=1S/C16H13BrN2O2/c1-9-7-12-14(8-13(9)17)19-16(20)15(12)18-10-3-5-11(21-2)6-4-10/h3-8H,1-2H3,(H,18,19,20) |
InChI Key |
DAIPVTYELRUVRH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1Br)NC(=O)C2=NC3=CC=C(C=C3)OC |
Origin of Product |
United States |
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